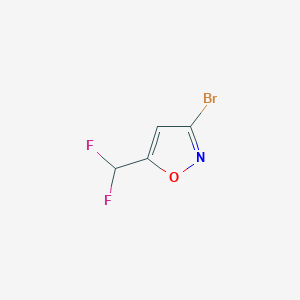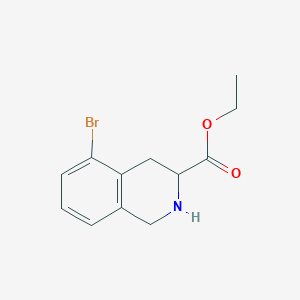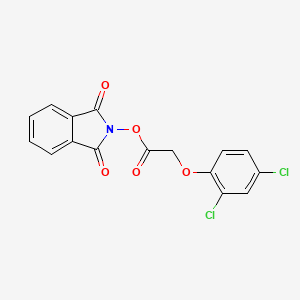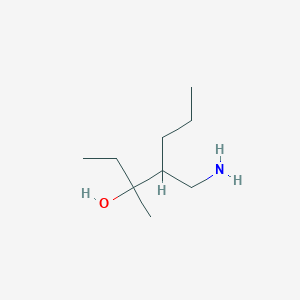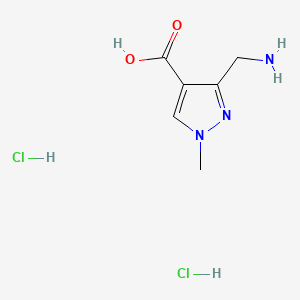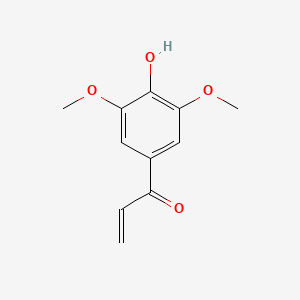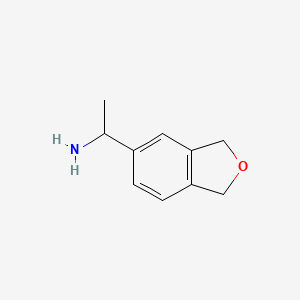![molecular formula C8H12Br2O B13575666 (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[421]nonane,endo is a bicyclic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo typically involves the bromination of a precursor compound. One common method involves the reaction of 9-oxabicyclo[4.2.1]nonane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of oxo derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Reduction Reactions: The major product is the dihydro derivative.
Oxidation Reactions: Products include oxo derivatives with varying degrees of oxidation.
Applications De Recherche Scientifique
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxabicyclo structure play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of specific enzymes or by interfering with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,5S,6S)-2,5-diiodo-9-oxabicyclo[4.2.1]nonane: Similar structure but with iodine atoms instead of bromine.
(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol: Contains hydroxyl groups instead of bromine atoms.
Uniqueness
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The oxabicyclo structure also contributes to its unique properties and applications.
Propriétés
Formule moléculaire |
C8H12Br2O |
|---|---|
Poids moléculaire |
283.99 g/mol |
Nom IUPAC |
(1S,2S,5R,6R)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H12Br2O/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-8H,1-4H2/t5-,6+,7-,8+ |
Clé InChI |
OUPZIIVEHFFXQS-KVFPUHGPSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CC[C@H]([C@@H]1O2)Br)Br |
SMILES canonique |
C1CC2C(CCC(C1O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
